molecular formula C9H15N5O4 B11080349 I+/--Aminohexahydro-2,5-dioxoimidazo[4,5-d]imidazole-1(2H)-pentanoic acid CAS No. 1219357-80-8

I+/--Aminohexahydro-2,5-dioxoimidazo[4,5-d]imidazole-1(2H)-pentanoic acid

Cat. No.: B11080349
CAS No.: 1219357-80-8
M. Wt: 257.25 g/mol
InChI Key: FIAQGLNLSGZFKN-UHFFFAOYSA-N
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Description

2-AMINO-5-[2,5-DIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-1(2H)-YL]PENTANOIC ACID is a complex organic compound with a molecular formula of C8H11N5O5. This compound features a unique structure that includes an imidazole ring fused with another imidazole ring, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-[2,5-DIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-1(2H)-YL]PENTANOIC ACID typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a dicarbonyl compound, followed by cyclization to form the imidazole rings . The reaction conditions often require a catalyst and a controlled temperature to ensure the correct formation of the rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5-[2,5-DIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-1(2H)-YL]PENTANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized imidazole derivative, while reduction could produce a more saturated compound .

Scientific Research Applications

2-AMINO-5-[2,5-DIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-1(2H)-YL]PENTANOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-AMINO-5-[2,5-DIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-1(2H)-YL]PENTANOIC ACID exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but often involve modulation of biochemical pathways related to cell growth, metabolism, or signal transduction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

What sets 2-AMINO-5-[2,5-DIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-1(2H)-YL]PENTANOIC ACID apart is its specific structure, which provides unique reactivity and interaction profiles. This makes it particularly valuable for studying complex biochemical processes and developing new therapeutic agents .

Properties

CAS No.

1219357-80-8

Molecular Formula

C9H15N5O4

Molecular Weight

257.25 g/mol

IUPAC Name

2-amino-5-(2,5-dioxo-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazol-4-yl)pentanoic acid

InChI

InChI=1S/C9H15N5O4/c10-4(7(15)16)2-1-3-14-6-5(12-9(14)18)11-8(17)13-6/h4-6H,1-3,10H2,(H,12,18)(H,15,16)(H2,11,13,17)

InChI Key

FIAQGLNLSGZFKN-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)O)N)CN1C2C(NC(=O)N2)NC1=O

Origin of Product

United States

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